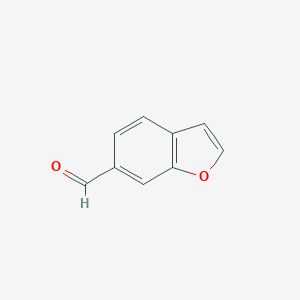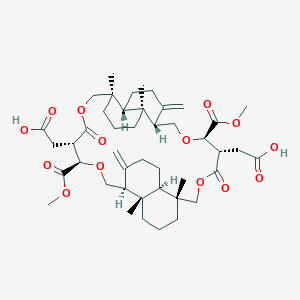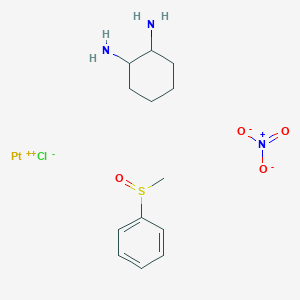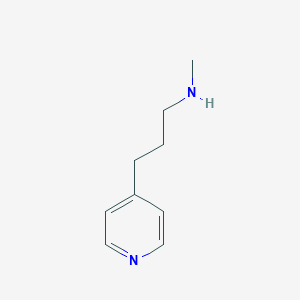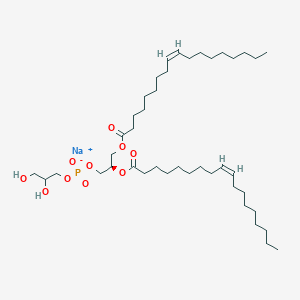![molecular formula C13H9Br2N5 B054610 6-(2,6-Dibromphenyl)pyrido[2,3-d]pyrimidin-2,7-diamin CAS No. 179343-23-8](/img/structure/B54610.png)
6-(2,6-Dibromphenyl)pyrido[2,3-d]pyrimidin-2,7-diamin
Übersicht
Beschreibung
Acetyl-CoA-Carboxylase-IN-1 ist eine chemische Verbindung, die als Inhibitor der Acetyl-CoA-Carboxylase wirkt, einem Enzym, das eine entscheidende Rolle im Fettsäurestoffwechsel spielt. Dieses Enzym katalysiert die Carboxylierung von Acetyl-CoA zur Bildung von Malonyl-CoA, einem wichtigen Zwischenprodukt bei der Biosynthese von Fettsäuren . Inhibitoren der Acetyl-CoA-Carboxylase sind von großem Interesse bei der Behandlung von Stoffwechselerkrankungen wie Fettleibigkeit, Diabetes und Krebs .
Wissenschaftliche Forschungsanwendungen
Acetyl-CoA-Carboxylase-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Enzyminhibition und Stoffwechselwegen verwendet.
Biologie: Untersucht für seine Rolle bei der Regulierung der Fettsäurebiosynthese und des Energiestoffwechsels.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt.
Wirkmechanismus
Acetyl-CoA-Carboxylase-IN-1 entfaltet seine Wirkung durch Hemmung der Aktivität der Acetyl-CoA-Carboxylase. Dieses Enzym ist für die Umwandlung von Acetyl-CoA in Malonyl-CoA verantwortlich, ein kritischer Schritt in der Fettsäurebiosynthese . Durch Hemmung dieses Enzyms reduziert Acetyl-CoA-Carboxylase-IN-1 die Produktion von Fettsäuren, wodurch der Lipidstoffwechsel und die Energiebilanz beeinflusst werden . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Regulation der Genexpression und der Protein-Posttranslationalen Modifikationen .
Wirkmechanismus
Target of Action
The primary target of 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolism of the bacteria.
Pharmacokinetics
Its degree of lipophilicity suggests that it can diffuse easily into cells , which could impact its bioavailability and efficacy.
Result of Action
It’s known that resistant isolates had alarmingly high minimum inhibitory concentration shifts (16- to >128-fold) compared to the parent strain , suggesting that the compound may have a significant impact on bacterial resistance.
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine interacts with several enzymes and proteins. One of the most frequently mentioned biological targets of this compound is the enzyme biotin carboxylase
Cellular Effects
It is known that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a potential inhibitor of FGFR1, thereby affecting cell proliferation, differentiation, and migration .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Acetyl-CoA-Carboxylase-IN-1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, umfassen jedoch im Allgemeinen die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Acetyl-CoA und Natriumhydrogencarbonat . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Acetyl-CoA-Carboxylase-IN-1 beinhaltet die Skalierung der Laborsyntheseverfahren auf größere Volumina. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Produkts zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden häufig zur Qualitätskontrolle eingesetzt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Acetyl-CoA-Carboxylase-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, werden optimiert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-CoA Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetyl-CoA-Carboxylase-IN-2: Ein weiterer Inhibitor der Acetyl-CoA-Carboxylase mit ähnlichen Eigenschaften.
Fettsäure-Synthase-Inhibitoren: Verbindungen, die die Fettsäure-Synthase hemmen, ein weiteres Schlüsselenzym im Fettsäurestoffwechsel.
Einzigartigkeit
Acetyl-CoA-Carboxylase-IN-1 ist einzigartig in seiner spezifischen Hemmung der Acetyl-CoA-Carboxylase, was es zu einem wertvollen Werkzeug für die Untersuchung der Regulation der Fettsäurebiosynthese und ihrer Auswirkungen auf Stoffwechselerkrankungen macht .
Eigenschaften
IUPAC Name |
6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPWJYTPOHUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416143 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179343-23-8 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
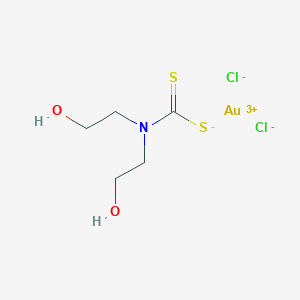
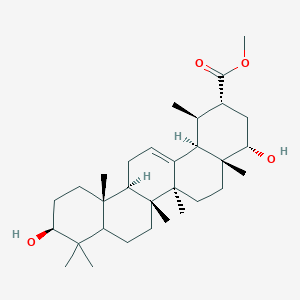
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

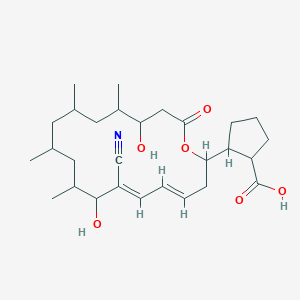
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)

![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
